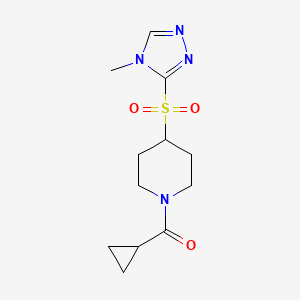

cyclopropyl(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

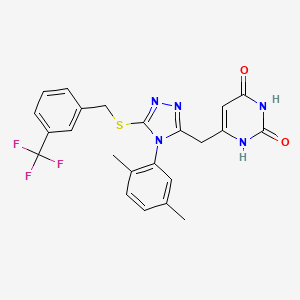

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with two carbon atoms and three nitrogen atoms. The 1,2,4-triazole core is often found in various pharmaceuticals and agrochemicals due to its versatile biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The triazole ring, for example, can participate in various reactions such as alkylation, acylation, and sulfonation .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

The triazole scaffold, which includes both 1,2,3-triazole and 1,2,4-triazole isomers, plays a crucial role in drug discovery. Compounds containing triazoles exhibit a wide range of biological activities, such as:

- Antimicrobial : Triazole derivatives have demonstrated antimicrobial effects against bacteria, fungi, and viruses .

- Anticancer : Several anticancer drugs incorporate triazole moieties, including Itraconazole, Fluconazole, and Voriconazole .

- Antituberculosis : Triazole-based compounds have shown promise in treating tuberculosis .

- Antiviral : Ribavirin, a broad-spectrum antiviral drug, contains a triazole ring .

- Antiproliferative : Triazoles inhibit cell proliferation and are explored for cancer therapy .

Material Chemistry

Triazole derivatives find applications in material science due to their unique structure. They can form non-covalent bonds with enzymes and receptors, leading to various material-related activities:

- Agrochemistry : Triazole-containing compounds have potential in agrochemical applications .

- Photocatalysis : Coordinating triazole ligands with metal ions results in coordination polymers with excellent photocatalytic properties .

Crystallography

The crystal structure of methyl 2-{[4-(4-cyclopropyl-1-naphthyl)-4H-1,2,4-triazole-3-yl]thio} acetate has been determined, providing insights into its conformation and packing .

Synthetic Methods

Researchers have developed various synthetic methods for triazole compounds, including 1,2,3-/1,2,4-triazoles. For instance, L-proline-catalyzed enamine-mediated [3 + 2]-cycloaddition reactions have been explored .

Antimicrobial Potential

Specific derivatives of triazoles, such as compounds 1a and 1b, have demonstrated good antimicrobial activity .

Wirkmechanismus

Target of Action

The primary targets of the compound “1-cyclopropanecarbonyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine” are currently unknown. This compound contains a 1,2,4-triazole moiety, which is known to interact with various biological targets . .

Mode of Action

Compounds containing a 1,2,4-triazole moiety are known to interact with their targets through hydrogen bonding . The triazole ring can act as both a hydrogen bond donor and acceptor, allowing it to form specific interactions with different target receptors .

Biochemical Pathways

1,2,4-triazole derivatives have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular activities . These activities suggest that 1,2,4-triazole derivatives may affect multiple biochemical pathways.

Pharmacokinetics

Compounds containing a 1,2,4-triazole moiety are generally well-absorbed due to their ability to form hydrogen bonds with biological membranes . The impact of these properties on the bioavailability of this compound is currently unknown.

Result of Action

1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various tumor cell lines , suggesting that this compound may have similar effects.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

cyclopropyl-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3S/c1-15-8-13-14-12(15)20(18,19)10-4-6-16(7-5-10)11(17)9-2-3-9/h8-10H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAATOOSACJPQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cyclopropyl(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2486822.png)

![2-(3-fluoro-4-methoxybenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2486827.png)

![(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B2486834.png)

![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-pyridin-3-ylacetamide](/img/structure/B2486837.png)

![N-[2-(4-chlorophenyl)ethyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide](/img/structure/B2486842.png)